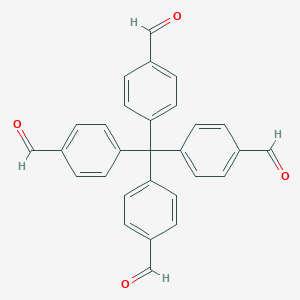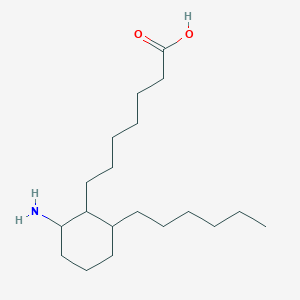
Clavulanate lithium
Vue d'ensemble
Description
Le clavulanate de lithium est un composé chimique de formule moléculaire C₈H₈LiNO₅. Il s’agit d’un sel de lithium de l’acide clavulanique, qui est un inhibiteur de la bêta-lactamase. L’acide clavulanique est connu pour sa capacité à inhiber les enzymes bêta-lactamases produites par les bactéries, ce qui augmente l’efficacité des antibiotiques bêta-lactames. Le clavulanate de lithium est principalement utilisé dans la recherche et les applications pharmaceutiques .
Applications De Recherche Scientifique
Lithium clavulanate has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of clavulanic acid derivatives.
Biology: Lithium clavulanate is employed in studies involving beta-lactamase inhibition and antibiotic resistance mechanisms.
Medicine: It is used in the development of pharmaceutical formulations that combine beta-lactam antibiotics with beta-lactamase inhibitors.
Industry: Lithium clavulanate is utilized in the production of antibiotics and as a research tool in the development of new antimicrobial agents
Mécanisme D'action
Le clavulanate de lithium exerce ses effets en inhibant les enzymes bêta-lactamases produites par les bactéries. Les enzymes bêta-lactamases dégradent les antibiotiques bêta-lactames, les rendant inefficaces. En inhibant ces enzymes, le clavulanate de lithium protège l’antibiotique de la dégradation, ce qui lui permet d’exercer ses effets antibactériens. Les cibles moléculaires du clavulanate de lithium comprennent les sites actifs des enzymes bêta-lactamases, où il forme un complexe stable, empêchant ainsi l’enzyme d’interagir avec l’antibiotique .
Composés similaires :
- Clavulanate de potassium
- Clavulanate de sodium
- Clavulanate de calcium
Comparaison : Le clavulanate de lithium est unique en raison de son ion lithium, qui confère des propriétés spécifiques telles que la solubilité et la stabilité. Comparé au clavulanate de potassium et de sodium, le clavulanate de lithium peut présenter des profils pharmacocinétiques et pharmacodynamiques différents. Le choix du sel de clavulanate dans les formulations pharmaceutiques dépend de facteurs tels que la solubilité, la stabilité et la compatibilité avec les autres composants .
Safety and Hazards
Clavulanate Lithium is suspected of damaging the unborn child . It’s advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Analyse Biochimique
Biochemical Properties
Clavulanate lithium is known to interact with various enzymes, proteins, and other biomolecules. Its primary role in biochemical reactions is as a beta-lactamase inhibitor . Beta-lactamases are enzymes produced by some bacteria that confer resistance to beta-lactam antibiotics. By inhibiting these enzymes, this compound prevents the degradation of the antibiotic, allowing it to exert its antibacterial effects .
Cellular Effects
The effects of this compound on cells are primarily related to its role in combating bacterial resistance. By inhibiting beta-lactamase enzymes, it prevents these enzymes from breaking down antibiotics within the bacterial cell . This allows the antibiotic to inhibit the synthesis of the bacterial cell wall, leading to bacterial cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a covalent bond with the active site of the beta-lactamase enzyme . This binding is irreversible, effectively inactivating the enzyme and preventing it from degrading the antibiotic .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely dependent on the stability of the compound. While specific data on this compound is limited, it is known that clavulanate potassium, a closely related compound, is stable under normal storage conditions .
Dosage Effects in Animal Models
As with any drug, adverse effects may occur at high doses .
Transport and Distribution
It is likely that it follows similar pathways as other beta-lactamase inhibitors, which are known to be widely distributed throughout the body .
Subcellular Localization
The subcellular localization of this compound is not well-studied. Given its role as a beta-lactamase inhibitor, it is likely to be found wherever beta-lactamase enzymes are present. These enzymes are typically located in the periplasmic space of gram-negative bacteria, where they can readily degrade incoming antibiotics .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation du clavulanate de lithium implique généralement la réaction de l’acide clavulanique avec l’hydroxyde de lithium. La réaction est réalisée en milieu aqueux, et le clavulanate de lithium résultant est isolé par cristallisation. Les conditions de réaction incluent le maintien d’une température et d’un pH contrôlés afin de garantir la stabilité du produit .
Méthodes de production industrielle : En milieu industriel, le clavulanate de lithium est produit en faisant réagir une solution concentrée d’acide clavulanique avec de l’hydroxyde de lithium. Le mélange réactionnel est ensuite soumis à une cristallisation afin d’obtenir du clavulanate de lithium pur. Le processus implique un contrôle minutieux des paramètres de réaction afin d’obtenir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions : Le clavulanate de lithium subit diverses réactions chimiques, notamment :
Oxydation : Le clavulanate de lithium peut être oxydé dans des conditions spécifiques pour former différents produits d’oxydation.
Réduction : Il peut être réduit pour former des sels de lithium de dérivés de l’acide clavulanique réduit.
Substitution : Le clavulanate de lithium peut participer à des réactions de substitution où l’ion lithium est remplacé par d’autres cations.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Des réactifs tels que le fluorure de potassium ou le carbonate de potassium sont utilisés pour les réactions de substitution.
Principaux produits formés :
Oxydation : Dérivés oxydés de l’acide clavulanique.
Réduction : Formes réduites de l’acide clavulanique.
Substitution : Clavulanate de potassium et autres sels de clavulanate cationiques.
4. Applications de la recherche scientifique
Le clavulanate de lithium a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme étalon de référence en chimie analytique pour la quantification et l’identification des dérivés de l’acide clavulanique.
Biologie : Le clavulanate de lithium est utilisé dans des études portant sur l’inhibition de la bêta-lactamase et les mécanismes de résistance aux antibiotiques.
Médecine : Il est utilisé dans le développement de formulations pharmaceutiques qui combinent des antibiotiques bêta-lactames avec des inhibiteurs de la bêta-lactamase.
Industrie : Le clavulanate de lithium est utilisé dans la production d’antibiotiques et comme outil de recherche dans le développement de nouveaux agents antimicrobiens
Comparaison Avec Des Composés Similaires
- Potassium clavulanate
- Sodium clavulanate
- Calcium clavulanate
Comparison: Lithium clavulanate is unique due to its lithium ion, which imparts specific properties such as solubility and stability. Compared to potassium and sodium clavulanate, lithium clavulanate may exhibit different pharmacokinetic and pharmacodynamic profiles. The choice of clavulanate salt in pharmaceutical formulations depends on factors such as solubility, stability, and compatibility with other components .
Propriétés
IUPAC Name |
lithium;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5.Li/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/q;+1/p-1/b4-1-;/t6-,7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRXTGCDVQLAFM-JSYANWSFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8LiNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046012 | |
| Record name | Clavulanate lithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61177-44-4 | |
| Record name | Lithium (2R-(2alpha,3(Z),5alpha))-3-(2-hydroxyethylidene)-4-oxa-7-oxo-1-azabicyclo(3.2.0)heptane-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061177444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clavulanate lithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium [2R-(2α,3(Z),5α)]-3-(2-hydroxyethylidene)-4-oxa-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLAVULANATE LITHIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V8MJK33EJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



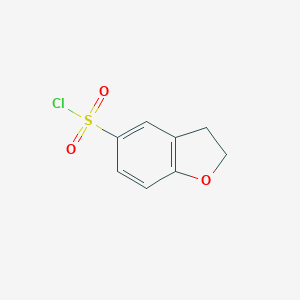
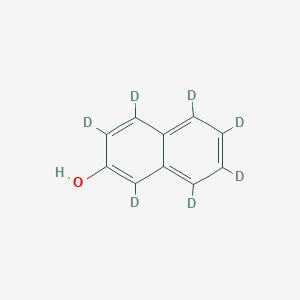


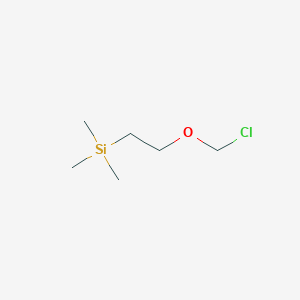
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI)](/img/structure/B47712.png)
